Physicochemical Differentiation: Computed XLogP3 and Polar Surface Area vs. Piperazine Analog
The target compound exhibits a computed XLogP3 of 0.6 and a topological polar surface area (tPSA) of 47.1 Ų, as recorded in PubChem [1]. By comparison, the piperazine analog 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine (CAS 1245823-85-1, MW 216.23 free base) introduces an additional N-H hydrogen bond donor, increasing tPSA and reducing logP, which shifts the compound further from optimal CNS drug-like space . The target compound's XLogP3 of 0.6 falls within the preferred CNS range (1–3), whereas piperazine analogs typically exhibit XLogP3 < 0.5, reducing passive permeability across the blood-brain barrier . This difference is quantifiable and meaningful for programs targeting CNS indications where fine-tuning of logP is critical.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.6; tPSA = 47.1 Ų; HBD = 1; HBA = 5 [1] |
| Comparator Or Baseline | 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine: XLogP3 < 0.5 (estimated by structural increment); tPSA > 50.2 Ų; HBD = 2; HBA = 5 |
| Quantified Difference | ΔXLogP3 ≥ +0.1 log unit; ΔtPSA ≤ -3.1 Ų; ΔHBD = -1 [1] |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2021.05.07) and Cactvs topological descriptors; piperazine analog values estimated from structural increment analysis |
Why This Matters
The one fewer hydrogen bond donor in the piperidine scaffold directly translates to improved membrane permeability and CNS penetration potential, a key selection criterion when building focused CNS screening libraries.
- [1] PubChem Compound Summary, CID 50896773. Computed properties: XLogP3, tPSA, HBD, HBA. National Center for Biotechnology Information (2026). View Source
